3-(2-Chloro-5-trifluoromethyl-phenyl)-2-methyl-3H-quinazolin-4-one
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Overview
Description
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methyl-3,4-dihydroquinazolin-4-one under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as anhydrous aluminum trichloride, at controlled temperatures .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce fully reduced quinazolinone compounds .
Scientific Research Applications
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on thymidylate synthase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone
- Trifluoromethyl ethers
Uniqueness
Compared to similar compounds, 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific dihydroquinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H10ClF3N2O |
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Molecular Weight |
338.71 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H10ClF3N2O/c1-9-21-13-5-3-2-4-11(13)15(23)22(9)14-8-10(16(18,19)20)6-7-12(14)17/h2-8H,1H3 |
InChI Key |
NZDFJFDLBZMFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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